amino}propanoicacid CAS No. 2108754-69-2](/img/structure/B6309203.png)
3-{[(t-Butoxy)carbonyl](cyclooctyl)amino}propanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{(t-Butoxy)carbonylamino}propanoic acid is a chemical compound with the molecular formula C16H29NO4 and a molecular weight of 299.41 g/mol . This compound is known for its unique structure, which includes a tert-butoxycarbonyl (t-BOC) protecting group and a cyclooctyl group attached to an amino acid backbone . The presence of the t-BOC group makes it a valuable intermediate in organic synthesis, particularly in the protection of amines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(t-Butoxy)carbonylamino}propanoic acid typically involves the protection of an amine group using the tert-butoxycarbonyl (t-BOC) group. The t-BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Other methods include:
- Heating a mixture of the amine and di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 40°C .
- Adding the amine to sodium hydroxide and di-tert-butyl dicarbonate in water and THF at 0°C, then warming to ambient temperature .
- Heating a mixture of the amine and di-tert-butyl dicarbonate in a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods
Industrial production methods for 3-{(t-Butoxy)carbonylamino}propanoic acid are similar to the laboratory methods but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-{(t-Butoxy)carbonylamino}propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The t-BOC group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like trifluoroacetic acid (TFA) for deprotection of the t-BOC group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the t-BOC group using TFA results in the formation of the free amine .
Scientific Research Applications
3-{(t-Butoxy)carbonylamino}propanoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{(t-Butoxy)carbonylamino}propanoic acid involves the protection of amine groups, which prevents unwanted side reactions during chemical synthesis . The t-BOC group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection . This property makes it a valuable tool in multi-step synthesis processes.
Comparison with Similar Compounds
Similar Compounds
N-tert-Butoxycarbonyl-L-alanine: Similar in structure but with an alanine backbone instead of a propanoic acid backbone.
N-tert-Butoxycarbonyl-L-phenylalanine: Contains a phenylalanine backbone, offering different reactivity and properties.
N-tert-Butoxycarbonyl-L-valine: Features a valine backbone, providing unique steric and electronic effects.
Uniqueness
3-{(t-Butoxy)carbonylamino}propanoic acid is unique due to its cyclooctyl group, which imparts distinct steric and electronic properties. This uniqueness makes it particularly useful in the synthesis of complex molecules where specific spatial arrangements are required .
Properties
IUPAC Name |
3-[cyclooctyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO4/c1-16(2,3)21-15(20)17(12-11-14(18)19)13-9-7-5-4-6-8-10-13/h13H,4-12H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBISCUQJSFYGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)O)C1CCCCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Benzoic acid, 2-fluoro-5-nitro-, 6'-methoxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3'-yl ester](/img/structure/B6309136.png)
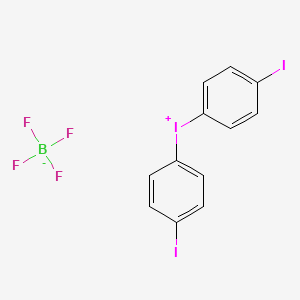
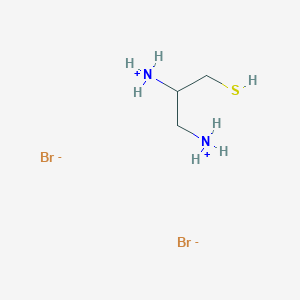
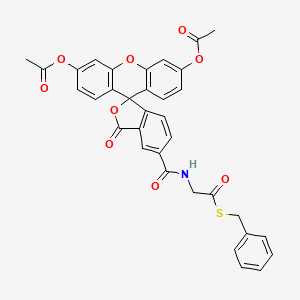
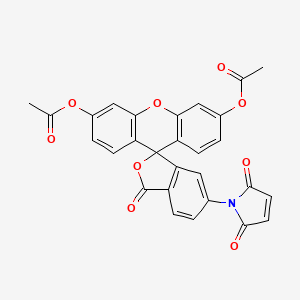
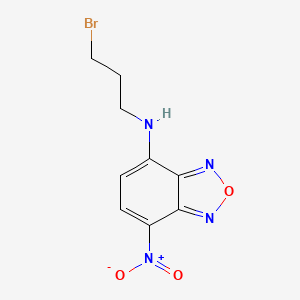
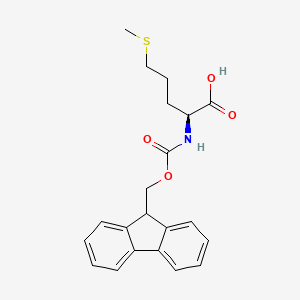
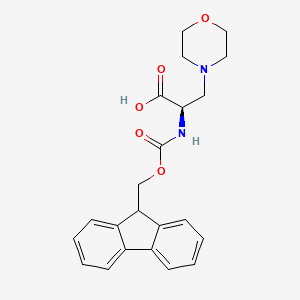
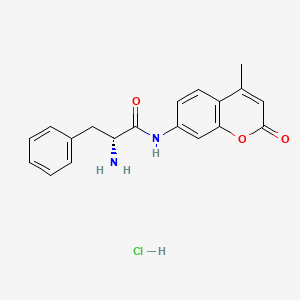
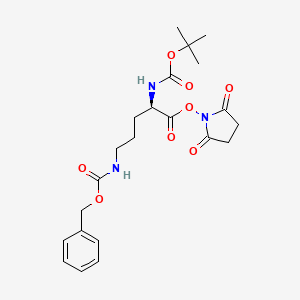
![3-{[(Tert-butoxy)carbonyl][3-(propan-2-yloxy)propyl]amino}propanoic acid](/img/structure/B6309200.png)
amino}propanoic acid](/img/structure/B6309201.png)
amino}propanoic acid](/img/structure/B6309206.png)
![3-{[(Tert-butoxy)carbonyl][3-(diethylamino)propyl]amino}propanoic acid](/img/structure/B6309210.png)
